molecular formula C21H18N2O3 B5804943 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide

4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide

Cat. No. B5804943
M. Wt: 346.4 g/mol
InChI Key: CLJKLGHLFHDNOF-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide, also known as FAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

Mechanism of Action

4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting PTP1B, 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide enhances insulin signaling and promotes glucose uptake in cells. 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide also reduces body weight and improves lipid metabolism in obese animals. In addition, 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide may vary depending on the specific cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide is a small molecule inhibitor that can be easily synthesized and purified. 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide may have off-target effects on other proteins besides PTP1B, which could complicate the interpretation of experimental results. In addition, 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide. Another direction is the investigation of 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide's potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the anti-cancer activity of 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide could be further explored in preclinical and clinical studies. Overall, 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has great potential for further research and development as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide involves the reaction of 2-methylbenzoyl chloride with 3-(2-furyl)acrylic acid in the presence of triethylamine and 1,4-dioxane. The resulting product is then reacted with 4-aminobenzamide in the presence of N,N-dimethylformamide and triethylamine to yield 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide. The overall synthesis of 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has been extensively studied for its potential applications in the treatment of type 2 diabetes and obesity. The inhibition of PTP1B by 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide results in increased insulin sensitivity and glucose uptake, which can lead to improved glycemic control in diabetic patients. In addition, 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has been shown to reduce body weight and improve lipid metabolism in animal models of obesity. 4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide has also been investigated for its potential anti-cancer activity, as PTP1B is overexpressed in many types of cancer cells.

properties

IUPAC Name

4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15-5-2-3-7-19(15)23-21(25)16-8-10-17(11-9-16)22-20(24)13-12-18-6-4-14-26-18/h2-14H,1H3,(H,22,24)(H,23,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJKLGHLFHDNOF-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-N-(2-methylphenyl)benzamide

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